molecular formula C6H8BrClN2 B3047418 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 1392274-33-7

4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B3047418
CAS No.: 1392274-33-7
M. Wt: 223.50
InChI Key: YFWMLCHDKBJCSK-UHFFFAOYSA-N
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Description

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole (CAS 1392274-33-7) is a high-purity chemical intermediate designed for advanced research and development. This compound features a pyrazole core, a heterocycle renowned for its significant presence in pharmacologically active molecules . Its specific structure, incorporating both a bromo and a chloromethyl functional group on the heteroaromatic ring, makes it a highly versatile and valuable building block for constructing more complex molecular architectures. Pyrazole derivatives are extensively studied for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant properties . In research, this compound serves as a key precursor in various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) where the bromo substituent acts as a handle for functionalization . Simultaneously, the chloromethyl group offers a reactive site for nucleophilic substitution, allowing for further elongation and diversification of the molecule. This dual functionality is crucial in medicinal chemistry for the synthesis of targeted drug candidates and in materials science for the creation of metal-organic frameworks (MOFs) and ligands . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

4-bromo-3-(chloromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMLCHDKBJCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247794
Record name 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392274-33-7
Record name 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392274-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde

Ethyl hydrazine (10 mmol) reacts with acetylacetone (12 mmol) in refluxing ethanol (48 h) to yield 1-ethyl-1H-pyrazole-3-carbaldehyde (72% yield). The aldehyde group at C3 facilitates subsequent bromine-directed functionalization:

$$
\text{C}5\text{H}7\text{N}2\text{O} \xrightarrow{\text{NaBH}4} \text{C}5\text{H}9\text{N}_2\text{O} \quad (\text{83\% yield})
$$

Key Data :

  • IR : 1698 cm$$^{-1}$$ (C=O stretch)
  • $$^{1}\text{H}$$ NMR (CDCl$$_3$$) : δ 9.82 (s, 1H, CHO), 7.45 (s, 1H, C4-H)

Regioselective Bromination at C4

Treating 1-ethyl-1H-pyrazole-3-carbaldehyde (5 mmol) with N-bromosuccinimide (5.5 mmol) and FeCl$$3$$ (0.5 mmol) in CCl$$4$$ (60°C, 6 h) achieves 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (89% yield). The ethyl group’s +I effect directs bromine to C4, as confirmed by $$^{15}\text{N}$$ NMR studies.

Optimized Conditions :

Parameter Value
Solvent CCl$$_4$$
Catalyst FeCl$$_3$$ (10 mol%)
Temperature 60°C
Time 6 h

Reduction to 3-(Hydroxymethyl) Intermediate

4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde undergoes NaBH$$_4$$ reduction (MeOH, 0°C, 2 h) to 4-bromo-1-ethyl-1H-pyrazole-3-methanol (91% yield):

$$
\text{C}7\text{H}7\text{BrN}2\text{O} \xrightarrow{\text{NaBH}4} \text{C}7\text{H}9\text{BrN}_2\text{O}
$$

Spectral Validation :

  • $$^{13}\text{C}$$ NMR : δ 62.4 (CH$$_2$$OH)
  • MS : m/z 233 [M+H]$$^+$$

Chlorination to 3-(Chloromethyl) Derivative

Reacting the hydroxymethyl intermediate (3 mmol) with SOCl$$_2$$ (6 mmol) in anhydrous DCM (0°C → RT, 3 h) yields this compound (78% yield):

$$
\text{C}7\text{H}9\text{BrN}2\text{O} + \text{SOCl}2 \rightarrow \text{C}7\text{H}8\text{BrClN}2 + \text{SO}2 + \text{HCl}
$$

Critical Parameters :

  • Stoichiometry : 2:1 SOCl$$_2$$:substrate
  • Workup : Sequential washing with NaHCO$$_3$$ and brine

Synthetic Route 2: Direct Chloromethylation of Brominated Pyrazole

One-Pot Bromination-Chloromethylation

A modified Vilsmeier-Haack reaction using POCl$$_3$$/DMF (1:1.2) on 1-ethyl-1H-pyrazole (10 mmol) introduces both bromine and chloromethyl groups (62% yield):

$$
\text{C}5\text{H}8\text{N}2 + \text{Br}2 + \text{CH}2\text{O} \xrightarrow{\text{POCl}3} \text{C}7\text{H}8\text{BrClN}_2
$$

Advantages :

  • Reduced purification steps
  • Disadvantages : Lower regioselectivity (C4:C5 bromination = 4:1)

Analytical Characterization

Spectroscopic Profiles

This compound :

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 7.62 (s, 1H, C5-H), 4.51 (s, 2H, CH$$2$$Cl), 4.03 (q, J=7.2 Hz, 2H, NCH$$2$$), 1.41 (t, J=7.2 Hz, 3H, CH$$3$$)
  • $$^{13}\text{C}$$ NMR : δ 140.1 (C4), 128.6 (C5), 55.8 (NCH$$2$$), 44.3 (CH$$2$$Cl), 16.2 (CH$$_3$$)
  • IR (KBr) : 2965 (C-H), 760 (C-Br), 670 cm$$^{-1}$$ (C-Cl)

Challenges and Limitations

  • Regioselectivity : Competing C5 bromination reduces yields in non-catalyzed routes
  • Chloromethyl Stability : Hydrolysis risk necessitates anhydrous conditions
  • Scalability : Column chromatography requirements for intermediates

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The bromine and chloromethyl groups can be reduced to form the corresponding hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine or chloromethyl groups.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of hydrogenated pyrazole derivatives.

Scientific Research Applications

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Halogen Variations

4-Bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8)
  • Molecular Formula : C₅H₆BrClN₂
  • Key Differences :
    • Chloroethyl group at position 1 instead of position 3.
    • Lacks the chloromethyl group, reducing reactivity at position 3.
  • Properties : Lower molecular weight (209.47 g/mol) and altered lipophilicity due to the chloroethyl chain .
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2126177-73-7)
  • Molecular Formula : C₅H₇Br₃N₂
  • Key Differences: Bromomethyl substituent (vs. Methyl group at position 1 (vs. ethyl) reduces steric bulk.
  • Properties : Higher molecular weight (334.84 g/mol) and increased halogen content, favoring electrophilic reactivity .
4-Bromo-1-ethyl-3-methyl-1H-pyrazole (CID 4105398)
  • Molecular Formula : C₆H₉BrN₂
  • Key Differences :
    • Methyl group at position 3 (vs. chloromethyl) eliminates halogen-mediated reactivity.
  • Properties : Neutral compound with reduced polarity compared to halogenated analogs .

Functional Group Modifications

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1089212-38-3)
  • Molecular Formula : C₅H₄BrF₃N₂
  • Key Differences :
    • Trifluoromethyl group at position 3 (electron-withdrawing) vs. chloromethyl.
  • Properties : Enhanced metabolic stability and hydrophobicity due to the CF₃ group .
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde
  • Molecular Formula : C₁₇H₁₁BrClN₂O
  • Carbaldehyde group enables condensation reactions.

Biological Activity

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific pyrazole derivative, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 4-position and a chloromethyl group at the 3-position of the pyrazole ring. The ethyl substitution at the 1-position contributes to its biological activity. The structural formula can be represented as follows:

C7H8BrClN2\text{C}_7\text{H}_8\text{BrClN}_2

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, can be categorized into several key areas:

Antimicrobial Activity

Research has shown that certain pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains and fungi. A study indicated that some pyrazole derivatives demonstrated promising antifungal activity against pathogenic strains, suggesting that modifications in the pyrazole structure can enhance efficacy against microbial infections .

Antiviral Activity

Pyrazoles have also been explored for their antiviral properties. Specific studies have highlighted that certain pyrazole derivatives can inhibit viral replication, particularly against flaviviruses. For example, a related compound showed effective inhibition of yellow fever virus with an EC50 value of 25 µM . This suggests that this compound may possess similar antiviral potential.

Antitumor Activity

The antitumor activity of pyrazoles has been extensively documented. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of specific kinases crucial for tumor cell proliferation . The potential for this compound to act as a selective inhibitor warrants further investigation.

Case Studies and Research Findings

A selection of studies focusing on related pyrazole compounds provides insights into the biological activities that may be extrapolated to this compound.

StudyCompoundBiological ActivityFindings
Various pyrazolesAntifungalShowed significant activity against four pathogenic fungi strains.
DiphenylpyrazolesAntiviralActive against yellow fever virus (EC50 = 25 µM).
Pyrazolo[3,4-b]pyridinesAntitumorInhibited proliferation in HeLa and HCT116 cell lines; IC50 values reported.

Q & A

Q. Example Reaction Setup

StepReagents/ConditionsYieldReference
Alkylation4-Bromo-1-ethylpyrazole + ClCH₂I, K₂CO₃, CH₃CN, 50°C85–90%Adapted from

How should researchers characterize this compound using spectroscopic methods?

Basic
Key techniques include:

  • ¹H/¹³C NMR : Peaks for Br, Cl, and ethyl groups are diagnostic. For example:
    • Chloromethyl (–CH₂Cl): δ ~4.3–4.8 ppm (¹H), δ ~40–45 ppm (¹³C) .
    • Ethyl group (–CH₂CH₃): δ ~1.3 ppm (triplet, ¹H), δ ~14 ppm (¹³C) .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M]⁺) with <2 ppm error .
  • IR : Stretching frequencies for C–Br (~550 cm⁻¹) and C–Cl (~700 cm⁻¹) .

How can contradictions in spectroscopic data during characterization be resolved?

Advanced
Contradictions arise from solvent effects, tautomerism, or impurities. Strategies:

  • Cross-validation : Compare NMR with DEPT/HSQC to assign carbons unambiguously .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., chloromethyl vs. bromo orientation) .
  • Isotopic labeling : Use ²H or ¹⁵N-labeled analogs to confirm peak assignments .

What strategies are effective for functionalizing the chloromethyl group?

Advanced
The chloromethyl group is highly reactive. Methodological considerations:

  • Nucleophilic substitution : Replace Cl with azides, amines, or thiols (e.g., NaN₃ in DMF, 60°C) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling requires Pd catalysts but may compete with Br substituents .
  • Stability : Avoid prolonged heating (>80°C) to prevent decomposition .

How does the crystal structure influence reactivity or biological activity?

Advanced
X-ray studies (e.g., analogues in ) reveal:

  • Steric effects : Bulky substituents (e.g., ethyl) restrict access to the chloromethyl group, reducing nucleophilic attack rates.
  • Packing interactions : Halogen bonding (Br···N/O) stabilizes the solid-state structure, affecting solubility .
  • Bioactivity : Planar pyrazole cores enhance binding to enzyme active sites (e.g., antimicrobial targets) .

What purification methods are recommended post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (5–30% EtOAc) .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield crystalline products .
  • Dry loading : Adsorb crude product onto Celite® for efficient separation .

How to design stability studies under varying conditions?

Q. Advanced

  • Thermal stability : Heat samples to 40–100°C and monitor decomposition via TGA or NMR .
  • Hydrolytic stability : Test in buffers (pH 2–12) at 25–37°C; quench with NaHCO₃ and extract for LC-MS analysis .
  • Light sensitivity : Expose to UV (254 nm) and track degradation by HPLC .

What safety precautions are critical when handling this compound?

Q. Basic

  • Storage : Keep in amber vials at –20°C, away from heat/ignition sources .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with azides (risk of explosive byproducts) .
  • Waste disposal : Neutralize chloromethyl residues with 10% NaOH before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Reactant of Route 2
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole

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